molecular formula C18H22N2O4S B3584419 2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide

2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B3584419
M. Wt: 362.4 g/mol
InChI Key: KNHMTAZGLUDWTM-UHFFFAOYSA-N
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Description

2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the phenoxy intermediate: This involves the reaction of 3-methyl-4-propan-2-ylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Coupling with sulfonamide: The phenoxy intermediate is then reacted with 4-sulfamoylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-4-propan-2-ylphenoxy)acetamide: Lacks the sulfonamide group, potentially altering its reactivity and applications.

    N-(4-sulfamoylphenyl)acetamide: Lacks the phenoxy group, which may affect its biological activity and chemical properties.

Uniqueness

2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of both the phenoxy and sulfonamide groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-12(2)17-9-6-15(10-13(17)3)24-11-18(21)20-14-4-7-16(8-5-14)25(19,22)23/h4-10,12H,11H2,1-3H3,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHMTAZGLUDWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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